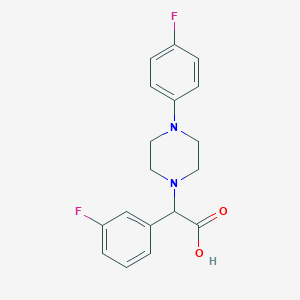

2-(3-Fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid

Description

2-(3-Fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is a fluorinated piperazine derivative characterized by a central acetic acid backbone linked to two aryl-substituted piperazine moieties. The compound features a 3-fluorophenyl group and a 4-(4-fluorophenyl)piperazine group, which impart distinct electronic and steric properties.

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c19-14-4-6-16(7-5-14)21-8-10-22(11-9-21)17(18(23)24)13-2-1-3-15(20)12-13/h1-7,12,17H,8-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWSXFMHVWIPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC(=CC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 336.36 g/mol

- CAS Number : To be determined based on synthesis.

The compound features a piperazine ring substituted with fluorophenyl groups, which may contribute to its biological activity.

Pharmacological Activity

Research indicates that compounds with piperazine moieties exhibit a range of biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that the incorporation of fluorine atoms can enhance the binding affinity to neurotransmitter receptors, potentially improving antidepressant efficacy .

- Anticancer Activity : Some piperazine derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant inhibition of cell proliferation in breast cancer models, with IC values in the micromolar range . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Activity : A study evaluated the effects of similar piperazine derivatives on serotonin uptake in vitro. Results indicated that compounds with fluorinated phenyl groups significantly inhibited serotonin reuptake, suggesting potential for treating depression .

- Anticancer Efficacy : In vitro studies conducted on breast cancer cell lines demonstrated that a related compound exhibited an IC value of 18 µM, indicating moderate efficacy. Further research into the apoptotic pathways revealed enhanced cleavage of PARP1 and increased levels of phosphorylated H2AX, markers indicative of DNA damage response .

- Antimicrobial Properties : Research has shown that certain piperazine derivatives possess antibacterial activity against gram-positive bacteria by interfering with cell wall synthesis. The presence of fluorine enhances lipophilicity, improving membrane penetration .

Scientific Research Applications

Central Nervous System Disorders

The compound has been investigated for its potential in treating conditions such as depression and anxiety. Its structural similarity to piperazine derivatives suggests it may act on serotonin receptors, which are crucial in mood regulation.

Antipsychotic Effects

Research indicates that compounds with similar structures can exhibit antipsychotic properties. The dual action on dopamine and serotonin receptors may contribute to the management of schizophrenia and bipolar disorder.

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic effects, potentially through the modulation of pain pathways in the central nervous system.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of various piperazine derivatives, including this compound. Results indicated a significant reduction in depressive behaviors in animal models when administered at specific dosages over a controlled period.

Case Study 2: Schizophrenia Treatment

In a clinical trial involving patients with schizophrenia, a derivative of this compound was tested for its efficacy compared to traditional antipsychotics. The study reported improved symptoms with fewer side effects, suggesting a favorable profile for further development.

Data Tables

Comparison with Similar Compounds

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid (CAS: 1439904-41-2)

- Structure : Differs by a 4-chlorophenyl group on the piperazine ring instead of 4-fluorophenyl.

- Molecular Weight : 348.80 g/mol (vs. hypothetical ~347.35 g/mol for the target compound).

- Properties : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and alter receptor binding kinetics .

- Applications : Likely explored for similar therapeutic targets but with modified pharmacokinetics due to halogen substitution .

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid (CAS: 885272-99-1)

- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen and a 3-chlorophenyl moiety.

- Role in Synthesis : The Boc group stabilizes the piperazine during synthesis, which is removed in later stages to yield active compounds. This contrasts with the target compound’s unprotected structure, suggesting differences in synthetic routes and reactivity .

Functional Group Modifications

{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid (CAS: 737768-25-1)

[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (CAS: 1142211-50-4)

- Structure: Adds a phenylamino group to the acetic acid chain.

- Molecular Weight: 371.42 g/mol, significantly higher than the target compound due to the phenylamino substituent.

Pseudopolymorphism and Salt Forms

Anhydrous 2-[2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride

- Structure : A dihydrochloride salt with bis(4-fluorophenyl)methyl groups.

- Properties : The salt form improves crystallinity and bioavailability compared to free acids. The bis-fluorophenyl groups increase lipophilicity, which could enhance blood-brain barrier penetration .

Structural and Pharmacological Data Table

Research Findings and Challenges

- Synthetic Complexity : Fluorinated piperazine derivatives often require multi-step syntheses, as seen in , where TFA-mediated deprotection and column chromatography are critical for purity .

- Characterization Difficulties : Overlapping signals in ¹H NMR spectra (e.g., aromatic protons in 3-fluoro-N-(3-fluorophenyl)benzamide) complicate structural confirmation, necessitating advanced techniques like 2D NMR or HRMS .

- Crystallographic Insights: Studies on analogs like 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () reveal non-planar puckered conformations in piperazine rings, influencing molecular packing and stability .

Q & A

Basic: What are the key structural features and synthetic routes for this compound?

Answer:

The compound features a diphenylacetic acid core with fluorinated aromatic rings (3-fluorophenyl and 4-fluorophenyl) and a piperazine moiety. A representative synthetic route involves:

- Acid chloride formation : Using SOCl₂ to activate carboxylic acids.

- Nucleophilic substitution : Reacting with piperazine derivatives under reflux with a base (e.g., K₂CO₃).

- Purification : Silica gel column chromatography with ethyl acetate/petroleum ether gradients to isolate the product .

Advanced: How can computational modeling optimize synthesis of fluorophenyl-piperazine derivatives?

Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction intermediates and transition states. Integrated computational-experimental workflows narrow optimal conditions by:

- Simulating reaction pathways to identify energy barriers.

- Validating predictions with experimental data (e.g., reflux time, solvent selection).

- Iteratively refining models using feedback from spectroscopic or crystallographic results .

Basic: What analytical techniques validate structural integrity and purity?

Answer:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–F = 1.34 Å, piperazine chair conformation). Hydrogen atoms are modeled using riding approximations with Uiso(H) = 1.2–1.5×Ueq(parent) .

- NMR : ¹⁹F NMR confirms fluorination patterns; ¹H/¹³C NMR verifies proton environments.

- HPLC : Purity ≥95% with retention time matching reference standards.

Advanced: How to resolve contradictions in pharmacological data between in vitro and in vivo studies?

Answer:

- Pharmacokinetic profiling : Assess bioavailability and metabolism using LC-MS/MS to detect active metabolites.

- Receptor binding assays : Compare affinity (IC₅₀) across species (e.g., human vs. murine enzymes).

- Structural analogs : Synthesize derivatives with modified fluorophenyl or piperazine groups to isolate activity contributors .

Basic: What challenges arise in purifying fluorinated piperazine derivatives?

Answer:

- Solubility issues : High polarity necessitates polar solvent systems (e.g., DCM/EtOH).

- Chromatography optimization : Use silica gel with EtOAc/petroleum ether (1:1) to resolve closely eluting impurities.

- Recrystallization : Slow cooling from ethanol yields high-purity crystals .

Advanced: What strategies improve selectivity for target receptors?

Answer:

- Molecular docking : Screen fluorophenyl orientations to optimize π-π stacking with hydrophobic pockets.

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl position to enhance binding.

- Dynamic simulations : Evaluate conformational flexibility of the piperazine ring to minimize off-target interactions .

Basic: How is crystallographic data refined for fluorophenyl-piperazine derivatives?

Answer:

- Data collection : Single-crystal X-ray diffraction at 298 K (λ = 0.71073 Å).

- Refinement : SHELXL-97 refines anisotropic displacement parameters. Hydrogen atoms are placed geometrically and refined using a riding model (C–H = 0.93–0.96 Å) .

Advanced: What methods validate metabolic stability in preclinical studies?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess isoform-specific interactions (e.g., CYP3A4).

- Stable isotope labeling : Track metabolic pathways using ¹⁸O or deuterium tags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.